molecular formula C17H13ClN6 B8276987 N-(4-chloro-phenyl)-2-indazol-2-yl-pyrimidine-4,5-diamine

N-(4-chloro-phenyl)-2-indazol-2-yl-pyrimidine-4,5-diamine

Cat. No. B8276987
M. Wt: 336.8 g/mol
InChI Key: RFUMIUICOZSINX-UHFFFAOYSA-N
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Patent
US08222262B2

Procedure details

(4-Chloro-phenyl)-(2-indazol-2-yl-5-nitro-pyrimidin-4-yl)-amine (600 mg, 1.64 mmol) was dissolved in methanol (30 mL), palladium an carbon (10%, 150 mg) was added and the reaction mixture was stirred under a hydrogen atmosphere at room temperature over night. Filtration and evaporation gave the crude product which was purified by preparative HPLC to give N-(4-chloro-phenyl)-2-indazol-2-yl-pyrimidine-4,5-diamine (27 mg, 4.9%) as a brown solid. LC-ESI-HRMS of [M+H]+ shows 337.0955 Da. Calc. 337.096847 Da, dev. −4 ppm.
Name
(4-Chloro-phenyl)-(2-indazol-2-yl-5-nitro-pyrimidin-4-yl)-amine
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[C:14]([N+:15]([O-])=O)=[CH:13][N:12]=[C:11]([N:18]3[CH:26]=[C:25]4[C:20]([CH:21]=[CH:22][CH:23]=[CH:24]4)=[N:19]3)[N:10]=2)=[CH:4][CH:3]=1>CO.[Pd]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9]2[C:14]([NH2:15])=[CH:13][N:12]=[C:11]([N:18]3[CH:26]=[C:25]4[C:20]([CH:21]=[CH:22][CH:23]=[CH:24]4)=[N:19]3)[N:10]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
(4-Chloro-phenyl)-(2-indazol-2-yl-5-nitro-pyrimidin-4-yl)-amine
Quantity
600 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)NC1=NC(=NC=C1[N+](=O)[O-])N1N=C2C=CC=CC2=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under a hydrogen atmosphere at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and evaporation
CUSTOM
Type
CUSTOM
Details
gave the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC1=NC(=NC=C1N)N1N=C2C=CC=CC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 27 mg
YIELD: PERCENTYIELD 4.9%
YIELD: CALCULATEDPERCENTYIELD 4.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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